Product packaging for 3-Ethyl-5-hydroxybenzoic acid(Cat. No.:)

3-Ethyl-5-hydroxybenzoic acid

Cat. No.: B13888053
M. Wt: 166.17 g/mol
InChI Key: CWNLUCRBLMJZES-UHFFFAOYSA-N
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Description

3-Ethyl-5-hydroxybenzoic acid (CAS 744957-37-7) is an ethyl-substituted hydroxybenzoic acid with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . This compound is provided with a purity of 95% and requires storage at 4-8°C . The GHS hazard classification includes warnings that it may cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) . Researchers should handle with appropriate precautions, including using personal protective equipment and avoiding breathing dust/fume/gas/mist . Hydroxybenzoic acids, as a chemical class, are known to exhibit a wide spectrum of biological activities in research settings, serving as key scaffolds in medicinal chemistry and chemical biology . Related isomers have been investigated for their potential to influence cardiovascular health, with some dihydroxybenzoic acids shown to activate the Nrf2 signaling pathway, thereby increasing the expression of antioxidant enzymes and decreasing oxidative stress and associated problems . Other isomers, such as 3,5-dihydroxybenzoic acid (α-Resorcylic acid), have been reported to activate hydroxycarboxylic acid (HCA) receptors, resulting in a reduction of adipocyte lipolysis with potential improvements of blood lipid profiles . The structural features of this compound make it a valuable building block for organic synthesis and a potential precursor for developing novel compounds with biological activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B13888053 3-Ethyl-5-hydroxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

3-ethyl-5-hydroxybenzoic acid

InChI

InChI=1S/C9H10O3/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5,10H,2H2,1H3,(H,11,12)

InChI Key

CWNLUCRBLMJZES-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)O)C(=O)O

Origin of Product

United States

Contextualization Within Aromatic Carboxylic Acid Research

Aromatic carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one carboxylic acid group. This fundamental structure is the basis for a vast array of natural and synthetic compounds. Research in this area is dynamic, with emerging trends that include the development of novel catalysts and reaction conditions to enhance the efficiency and selectivity of their synthesis. numberanalytics.com There is also a growing emphasis on utilizing renewable feedstocks and sustainable reaction methods to minimize environmental impact. numberanalytics.comacs.org

The reactivity of aromatic carboxylic acids is influenced by several factors, including the nature of the substituents on the aromatic ring, reaction conditions like temperature and pressure, and the presence of catalysts. numberanalytics.com Key reactions include decarboxylation, which involves the removal of the carboxyl group, and dehydration. numberanalytics.com Recent advancements in photochemistry and metallaphotoredox catalysis are providing milder methods for the decarboxylative functionalization of aromatic carboxylic acids, which have historically been resistant to such transformations. researchgate.netacs.org These new approaches are expanding the applications of aromatic carboxylic acids into fields like materials science and biotechnology. numberanalytics.com

Significance of Hydroxybenzoic Acid Scaffolds in Scientific Disciplines

The hydroxybenzoic acid scaffold, a benzene (B151609) ring with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, is a crucial structural motif in chemistry and biology. These compounds are widely distributed in the plant kingdom and are known for a range of biological activities. dntb.gov.uarasayanjournal.co.in For instance, derivatives of hydroxybenzoic acid have been investigated for their potential as anti-inflammatory, antibacterial, and anti-tumor agents. researchgate.net

The position of the hydroxyl group on the benzene ring significantly influences the compound's properties. mdpi.com For example, 4-hydroxybenzoic acid (p-hydroxybenzoic acid) is a versatile platform intermediate for producing various high-value bioproducts, including resveratrol (B1683913) and vanillyl alcohol, with applications in the food, cosmetic, and pharmaceutical industries. nih.gov The antioxidant activity of hydroxybenzoic acids is also a key area of study, with research indicating that the number and position of hydroxyl groups are directly related to their efficacy. mdpi.com

In medicinal chemistry, the hydroxybenzoic acid scaffold is considered a promising candidate for developing novel therapeutic agents. mdpi.com Researchers have synthesized and evaluated various derivatives for a wide array of biological targets. For example, some have been studied as inhibitors of HIV-1 protease, while others have been investigated as potential modulators of the proteostasis network, which is relevant to aging. mdpi.combenthamscience.com The ability to functionalize both the hydroxyl and carboxylic acid groups allows for the creation of diverse molecular structures with tailored properties. nih.govresearchgate.net

Historical and Current Research Trajectories for Alkyl and Hydroxy Substituted Benzoic Acids

The study of alkyl- and hydroxy-substituted benzoic acids has evolved significantly over time. Historically, research focused on the isolation of these compounds from natural sources and the characterization of their basic chemical properties and biological effects. For example, 3-hydroxybenzoic acid is naturally found in plants like grapefruit and olive oil. rasayanjournal.co.innih.gov

Current research has shifted towards more sophisticated applications and synthetic methodologies. A major trajectory is the use of these compounds as building blocks in the synthesis of more complex molecules and materials. The functional groups (alkyl, hydroxyl, and carboxyl) offer multiple points for chemical modification, allowing for the creation of derivatives with specific properties. For instance, research has explored the chemoselective esterification and etherification of hydroxybenzoic acids, enabling the synthesis of targeted derivatives. researchgate.netresearchgate.net

Modern research also heavily focuses on the biological activities of these compounds. Alkyl esters of gallic acid and protocatechuic acid, which are types of polyhydroxybenzoic acids, have been synthesized and studied for their ability to inhibit enzymes like HIV-1 protease. benthamscience.com The substitution pattern of the alkyl and hydroxyl groups on the benzoic acid ring is a key determinant of biological efficacy. This structure-activity relationship is a central theme in contemporary studies, aiming to design molecules with enhanced activity for pharmaceutical or agricultural applications. mdpi.com Furthermore, there is a growing interest in the biosynthesis of these compounds using metabolically engineered microorganisms as a sustainable alternative to chemical synthesis. chemcess.com

Interactive Data Table: Properties of 3-Ethyl-5-hydroxybenzoic acid

PropertyValue
Chemical Formula C9H10O3 aobchem.comcymitquimica.com
Molecular Weight 166.17 g/mol cymitquimica.comchemicalbook.com
CAS Number 744957-37-7 aobchem.com
Synonyms m-hydroxy-5-ethylbenzoic acid

Advanced Analytical and Spectroscopic Characterization in Research Applications

High-Resolution Mass Spectrometry for Complex Mixture Analysis and metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of 3-Ethyl-5-hydroxybenzoic acid and its metabolites. This technique provides elemental composition information, which is critical for unambiguous identification in complex matrices such as biological fluids or environmental samples.

In metabolomics studies, HRMS coupled with liquid chromatography (LC-HRMS) enables the detection and quantification of this compound and its transformation products. The high mass accuracy and resolution allow for the differentiation of isobars and the confident identification of metabolites. For instance, in the analysis of personal care products, LC-HRMS has been used to screen for various organic additives, including hydroxybenzoic acid derivatives. nih.gov The technique's sensitivity is demonstrated by detection limits often reaching the picogram-per-milliliter (ng/mL) to femtogram-per-milliliter (pg/mL) range. nih.gov

The fragmentation pattern of this compound under different ionization conditions (e.g., electrospray ionization - ESI) provides further structural information. For the related compound ethyl 3-hydroxybenzoate, negative ion mode ESI-QTOF analysis shows a prominent [M-H]⁻ ion at m/z 165.0557. nih.gov Similar fragmentation pathways would be expected for this compound, aiding in its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule. uib.no

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), due to spin-spin coupling. The aromatic protons on the benzene (B151609) ring would appear as distinct signals in the aromatic region (typically δ 6.8–8.0 ppm), with their splitting patterns and chemical shifts influenced by the positions of the ethyl, hydroxyl, and carboxylic acid groups. For a similar compound, ethyl 3-hydroxybenzoate, the aromatic protons appear in the δ 7.0-7.8 ppm range.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the carboxylic acid carbon (typically δ 165-175 ppm), the aromatic carbons (δ 110-160 ppm), and the carbons of the ethyl group (the CH₂ carbon appearing more downfield than the CH₃ carbon). The specific chemical shifts are sensitive to the electronic effects of the substituents on the aromatic ring.

The following table summarizes the expected NMR data for this compound based on analogous compounds.

Atom ¹H-NMR Chemical Shift (δ, ppm) ¹³C-NMR Chemical Shift (δ, ppm)
Carboxyl H~10-13 (broad singlet)-
Aromatic H~6.8 - 7.5~115 - 160
Hydroxyl H~5-6 (broad singlet)-
Methylene H (CH₂)~2.6 (quartet)~25-30
Methyl H (CH₃)~1.2 (triplet)~10-15
Carboxyl C-~170
Aromatic C-OH-~155
Aromatic C-COOH-~130
Aromatic C-Ethyl-~145
Methylene C (CH₂)-~29
Methyl C (CH₃)-~15
Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

FTIR and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its functional groups. mt.comthermofisher.com

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 2500-3300 cm⁻¹ is expected for the O-H stretching vibration of the carboxylic acid, often overlapping with the C-H stretching vibrations. The C=O stretching of the carboxylic acid typically appears as a strong, sharp band around 1680-1710 cm⁻¹. The O-H stretching of the phenolic hydroxyl group would be observed as a broad band around 3200-3600 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds. The aromatic ring vibrations in this compound would produce strong signals in the Raman spectrum. uliege.be The C=O stretching vibration is also Raman active. The region below 200 cm⁻¹ in the Raman spectrum can provide information about lattice vibrations and intermolecular forces in the crystalline state. uliege.be

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis, aiding in the confirmation of the molecular structure and the study of intermolecular interactions, such as hydrogen bonding. mt.com

Functional Group FTIR Wavenumber (cm⁻¹) Raman Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)Weak
O-H (Phenol)3200-3600 (broad)Moderate
C-H (Aromatic)3000-3100Strong
C-H (Aliphatic)2850-2970Strong
C=O (Carboxylic Acid)1680-1710Moderate
C=C (Aromatic)1450-1600Strong
Note: These are typical ranges and can be influenced by the molecular environment.

X-ray Diffraction Studies for Solid-State Structure and Polymorphism

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration

By growing a suitable single crystal of this compound, single-crystal X-ray diffraction can be employed to determine its precise molecular structure, including bond lengths, bond angles, and torsional angles. ccspublishing.org.cn This technique provides an unambiguous confirmation of the connectivity of the atoms and the absolute configuration of the molecule in the crystal lattice. ccspublishing.org.cnresearchgate.net The crystal structure reveals detailed information about intermolecular interactions, such as hydrogen bonding networks and π-π stacking, which govern the packing of the molecules in the solid state.

Powder X-ray Diffraction for Polymorph Identification

Powder X-ray diffraction (PXRD) is a valuable tool for identifying different crystalline forms, or polymorphs, of this compound. acs.org Each polymorph will produce a unique diffraction pattern, which serves as a fingerprint for that specific crystalline phase. acs.orgresearchgate.net PXRD is crucial in pharmaceutical and materials science research, as different polymorphs can exhibit different physical properties, such as solubility, melting point, and stability. By comparing the experimental PXRD pattern to those of known phases, the polymorphic form of a sample can be identified.

Advanced Chromatographic Separation Techniques for Research Samples

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for the separation, purification, and quantification of this compound in research samples. obrnutafaza.hrwindows.net

The choice of stationary phase is critical for achieving optimal separation. For hydroxybenzoic acid derivatives, reversed-phase columns such as C18 are commonly used. hplc.sk The mobile phase typically consists of a mixture of water (often with a pH modifier like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). hplc.skresearchgate.net

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of non-volatile phenolic compounds like this compound. This method combines the robust separation capabilities of HPLC, typically using a reversed-phase column (e.g., C18), with the sensitive and selective detection afforded by MS. unime.itresearchgate.net

In research settings, HPLC-MS is employed for the qualitative and quantitative analysis of phenolic acids in various samples. acs.orgmdpi.com For this compound, the acidic proton of the carboxylic acid group and the phenolic hydroxyl group make it highly suitable for negative ion mode electrospray ionization (ESI). In this mode, the instrument detects the deprotonated molecule, [M-H]⁻.

Tandem mass spectrometry (MS/MS) provides further structural confirmation. By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For hydroxybenzoic acid derivatives, a common fragmentation pathway involves the loss of carbon dioxide (CO₂) from the carboxyl group. acs.orgnih.gov This allows for highly selective detection and differentiation from isobaric interferences. For instance, analysis of various phenolic acids in plant extracts has demonstrated the power of HPLC-MS/MS to identify compounds based on their unique precursor and product ions. mdpi.comresearchgate.net

Table 1: Representative HPLC-MS/MS Parameters for Analysis of Hydroxybenzoic Acid Derivatives This table illustrates typical parameters based on the analysis of structurally similar phenolic acids, as direct experimental data for this compound is not extensively published.

ParameterValue/ConditionRationale/Comment
Chromatography
ColumnReversed-Phase C18Standard for separation of polar to moderately non-polar compounds.
Mobile PhaseGradient of water with 0.1% formic acid (A) and acetonitrile or methanol (B)Acidified mobile phase promotes better peak shape for carboxylic acids.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), NegativeIdeal for acidic compounds, readily forming [M-H]⁻ ions. nih.gov
Precursor Ion (MS1)m/z 165.05Corresponds to the deprotonated molecule [C₉H₉O₃]⁻.
Product Ions (MS2)m/z 121.06Expected from the loss of CO₂ (44 Da) from the precursor ion.
m/z 93.03May correspond to further fragmentation, such as the loss of an ethyl group.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. However, due to the low volatility and polar nature of phenolic acids like this compound, direct analysis is challenging. Therefore, a derivatization step is typically required to convert the polar -OH and -COOH groups into less polar, more volatile moieties. benthamopen.comresearchgate.netacs.org

A common derivatization method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net The resulting TMS-derivatized this compound would be significantly more volatile and thermally stable, making it amenable to GC separation.

Once separated by the GC column, the compound enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. The EI-MS spectrum provides a characteristic fragmentation pattern that serves as a chemical fingerprint for identification by comparison with spectral libraries like the NIST Mass Spectrometry Data Center. nist.govnist.gov For a derivatized hydroxybenzoic acid, key fragments would include the molecular ion ([M]⁺•), a base peak corresponding to the loss of a methyl group ([M-15]⁺), and other ions related to the structure of the original molecule and the TMS groups. researchgate.net Analysis of the closely related isomer, Ethyl 3-hydroxybenzoate, shows characteristic fragments at m/z 121 (loss of the ethoxy group) and 93 (further loss of CO). nih.gov

Table 2: Predicted GC-MS Data for Trimethylsilyl (TMS) Derivative of this compound This table is predictive, based on common fragmentation patterns of silylated phenolic acids and related compounds.

Ion DescriptionPredicted m/zSignificance
Molecular Ion [M]⁺•310Indicates the mass of the di-TMS derivative.
[M-CH₃]⁺295A very common and often abundant ion in TMS derivatives, resulting from the loss of a methyl radical from a TMS group. researchgate.net
[M-C₂H₅]⁺281Potential loss of the ethyl group from the aromatic ring.
[M-COOTMS]⁺221Loss of the silylated carboxyl group.
[C₆H₅(C₂H₅)(OTMS)]⁺193Fragment corresponding to the derivatized phenolic ring after loss of the carboxyl group.

LC-NMR and Other Hyphenated Techniques for Comprehensive Characterization

While HPLC-MS and GC-MS are excellent for detection and quantification, they can sometimes be insufficient for the unambiguous structural elucidation of novel compounds or for distinguishing between close isomers. In such cases, the hyphenation of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) offers unparalleled insight. unime.it

LC-NMR allows for the physical separation of components in a mixture by HPLC, followed by the direct acquisition of NMR spectra (e.g., ¹H NMR, ¹³C NMR) for each isolated compound. This provides definitive structural information, including the precise connectivity of atoms and the substitution pattern on the aromatic ring.

For this compound, LC-NMR would be the ultimate tool to:

Confirm the substitution pattern: It can definitively distinguish between this compound and other potential isomers, such as 2-Ethyl-5-hydroxybenzoic acid or 4-Ethyl-3-hydroxybenzoic acid, by analyzing the coupling patterns and chemical shifts of the aromatic protons.

Elucidate unknown structures: In the context of analyzing complex mixtures, such as natural product extracts or synthetic reaction products, LC-NMR can be used to determine the full structure of a previously uncharacterized compound without the need for offline purification and analysis. unime.it

The combination of HPLC-MS for accurate mass and formula determination with LC-NMR for unambiguous structural assignment represents a comprehensive approach to the characterization of complex chemical compounds in advanced research. unime.it

Computational and Theoretical Studies of 3 Ethyl 5 Hydroxybenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 3-Ethyl-5-hydroxybenzoic acid, DFT calculations, often using basis sets like 6-311++G(d,p), provide a detailed picture of its fundamental characteristics.

The electronic properties of a molecule are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability. A smaller gap suggests higher reactivity.

For aromatic compounds like this compound, the HOMO is typically associated with the electron-donating capacity, while the LUMO relates to the electron-accepting ability. The presence of both an electron-donating hydroxyl (-OH) group and an electron-withdrawing carboxylic acid (-COOH) group on the benzene (B151609) ring significantly influences the electronic distribution. The ethyl group (-CH2CH3) also acts as a weak electron-donating group.

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. In this compound, the most negative potential (red regions) is expected around the oxygen atoms of the hydroxyl and carboxyl groups, indicating their susceptibility to electrophilic attack. The hydrogen atoms of these groups would exhibit the most positive potential (blue regions).

Computational methods can accurately predict various spectroscopic data, which is essential for compound identification and structural elucidation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxyl group, and various C-H and C-C stretching and bending modes of the aromatic ring and the ethyl substituent. Comparing theoretical spectra with experimental data helps in the precise assignment of vibrational bands.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted transitions for molecules like this are typically π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The solvent environment can be computationally modeled to predict solvatochromic shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. The predicted shifts are highly sensitive to the electronic environment of each nucleus. For this compound, distinct signals would be predicted for the protons and carbons of the ethyl group, the aromatic ring, and the hydroxyl and carboxyl groups, providing a detailed map of the molecular structure.

Electronic Structure and Molecular Orbital Analysis

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering insights into conformational flexibility and non-covalent interactions. For this compound, MD simulations can explore the rotational freedom around the C-C bonds of the ethyl group and the C-COOH bond.

These simulations are particularly useful for understanding how the molecule interacts with itself (self-assembly) or with other molecules, such as solvents or biological macromolecules. The formation of hydrogen bonds is a dominant intermolecular interaction for this compound, primarily involving the hydroxyl and carboxylic acid moieties. These interactions are critical in determining its physical properties, such as melting point and solubility, as well as its behavior in a biological context.

Crystal Structure Prediction and Polymorphism Analysis of Hydroxybenzoic Acids

Predicting the crystal structure of a molecule from its chemical diagram is a significant challenge in computational chemistry. For hydroxybenzoic acids, the arrangement of molecules in the solid state is heavily influenced by hydrogen bonding patterns. The carboxylic acid groups often form dimeric structures, which then assemble into larger networks with the help of the hydroxyl groups.

Polymorphism, the ability of a substance to exist in multiple crystal forms, is a common phenomenon in organic molecules and can be investigated computationally. Different polymorphs can have distinct physical properties. Computational studies on related hydroxybenzoic acids have shown a variety of hydrogen-bonding motifs leading to different packing arrangements. For this compound, theoretical predictions would focus on identifying the most stable crystal packing by calculating the lattice energies of various hypothetical structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use calculated molecular descriptors to predict the activity of new compounds.

For this compound, relevant descriptors would include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Electronic descriptors: Such as HOMO-LUMO energies and dipole moment.

Lipophilicity descriptors: Like logP, which measures the partitioning between water and octanol.

By developing QSAR models, researchers can screen virtual libraries of related compounds to identify candidates with potentially enhanced biological activity, for example, as enzyme inhibitors or receptor ligands, thereby streamlining the drug discovery process.

Mechanistic Insights from Computational Chemistry into Reaction Pathways

Computational chemistry can elucidate the mechanisms of chemical reactions by mapping the potential energy surface. This involves identifying transition states and calculating activation energies for proposed reaction pathways.

For this compound, this could involve studying its synthesis or its reactions. For instance, computational models could explore the mechanism of electrophilic aromatic substitution to understand the directing effects of the hydroxyl and ethyl groups. It has been noted as an intermediate in the synthesis of more complex molecules, and computational studies can help optimize reaction conditions by providing a deeper understanding of the reaction energetics and intermediates.

Biological and Biochemical Research Paradigms of 3 Ethyl 5 Hydroxybenzoic Acid Derivatives Strictly Non Clinical

In Vitro Studies on Enzyme and Receptor Interactions

The interaction of hydroxybenzoic acid derivatives with specific biological targets like enzymes and receptors is a key area of in vitro investigation. These studies aim to elucidate the molecular mechanisms by which these compounds exert their effects.

Hydroxycarboxylic acid (HCA) receptors are a family of G-protein coupled receptors involved in metabolic regulation. d-nb.info Research has identified certain hydroxybenzoic acid derivatives as agonists for these receptors, particularly HCA1 (also known as GPR81) and HCA2 (also known as GPR109a). d-nb.infonih.govacs.org

Studies have shown that 3-hydroxybenzoic acid (3-HBA) acts as an agonist for both HCA1 and HCA2. researchgate.netnih.gov However, the substitution pattern on the benzoic acid ring is critical for selectivity. The compound 3,5-dihydroxybenzoic acid (3,5-DHBA), for instance, is a specific agonist for HCA1, with a reported EC50 value of approximately 150 μM. nih.govresearchgate.netnih.gov The presence of the hydroxyl group at the 5-position appears to confer this selectivity, as its absence in 3-HBA results in dual agonism. nih.govresearchgate.net It has been noted that introducing a substituent at the 5-position of 3-HBA, such as a hydroxyl, methyl, or halogen group, leads to selective activity toward HCA1. researchgate.net Activation of HCA1 in adipocytes by agonists results in the inhibition of lipolysis, a process involved in the breakdown of fats. nih.gov

The structural similarity of 3-ethyl-5-hydroxybenzoic acid to these known HCA receptor agonists suggests it may also interact with this receptor family, although specific studies are needed to confirm its activity and selectivity profile.

Table 1: Activity of Hydroxybenzoic Acid Derivatives on HCA Receptors

EC50 represents the concentration of a drug that gives a half-maximal response.

Compound Receptor Target Activity (EC50) Reference
3-Hydroxybenzoic acid (3-HBA) HCA1 ~184-186 μM d-nb.infonih.gov
3-Hydroxybenzoic acid (3-HBA) HCA2 ~158-215 μM d-nb.infonih.gov
3,5-Dihydroxybenzoic acid (3,5-DHBA) HCA1 ~150 μM nih.govresearchgate.netnih.gov

The ubiquitin-proteasome pathway is a major system for protein degradation within cells, crucial for maintaining protein quality control (proteostasis). mdpi.com Some research indicates that benzoic acid derivatives can modulate this system. In studies on human foreskin fibroblasts, benzoic acid derivatives isolated from the fungus Bjerkandera adusta were found to promote the activity of the 26S proteasome. mdpi.comresearchgate.net Specifically, these compounds induced the chymotrypsin-like (CT-L) and caspase-like (C-L) activities of the proteasome at a concentration of 5 μM. mdpi.com The modulation of proteostasis network modules is considered a promising area for research. researchgate.net While these findings point to a potential interaction between the hydroxybenzoic acid scaffold and the proteasome, direct studies on this compound have not been reported.

Enzymatic modification of hydroxybenzoic acid derivatives is a key biochemical pathway. One such modification is O-demethylation, the removal of a methyl group from a methoxy (B1213986) substituent to form a hydroxyl group. This reaction is often catalyzed by monooxygenase enzymes. For example, the VanA/VanB enzyme system from Pseudomonas sp. can demethylate vanillic acid (4-hydroxy-3-methoxybenzoic acid) to produce protocatechuic acid (3,4-dihydroxybenzoic acid). rug.nlsci-hub.se This process is selective, with catalysis occurring at the meta position relative to the carboxylic acid group. rug.nl Similarly, engineered strains of Rhodococcus opacus have been used to convert various lignin-derived phenolic acids, including vanillic acid, into protocatechuic acid and subsequently gallic acid through demethylation and hydroxylation reactions. nih.gov These demethylation pathways are significant for the biotransformation of various phenolic compounds. nih.gov

Modulation of Proteasomal Activity

Mechanisms of Antioxidant and Free Radical Scavenging Activity

The antioxidant properties of hydroxybenzoic acid derivatives are extensively studied. These properties are largely attributed to the phenolic hydroxyl groups which can neutralize reactive oxygen species (ROS).

The antioxidant capacity of hydroxybenzoic acid derivatives is commonly evaluated using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. frontiersin.orgnih.gov These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize a stable radical. nih.gov

The structure of the hydroxybenzoic acid derivative significantly influences its antioxidant activity. A key factor is the number and position of hydroxyl (-OH) groups on the aromatic ring. nih.govffhdj.com Generally, antioxidant activity increases with the number of hydroxyl groups. nih.gov For example, 3,4,5-trihydroxybenzoic acid (gallic acid) consistently shows very high radical scavenging activity. nih.gov Among dihydroxybenzoic acids, those with hydroxyl groups in the ortho (e.g., 2,3-DHB, 3,4-DHB) or para (e.g., 2,5-DHB) positions relative to each other tend to have stronger antioxidant potential than those with a meta arrangement (e.g., 3,5-DHB). nih.gov

The primary mechanisms by which these compounds scavenge radicals are understood to be Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). researcher.life Quantum chemical calculations are often employed to elucidate the thermodynamics of these pathways. researcher.life

Table 2: Radical Scavenging Activity of Various Hydroxybenzoic Acid Derivatives (DPPH Assay)

IC50 represents the concentration required to scavenge 50% of the radicals.

Compound Scavenging Activity (IC50) Reference
3,4,5-Trihydroxybenzoic acid (Gallic acid) 2.42 ± 0.08 μM nih.gov
2,5-Dihydroxybenzoic acid (Gentisic acid) Lower than 3,4-DHB nih.gov
3,4-Dihydroxybenzoic acid (Protocatechuic acid) Lower than 2,3-DHB nih.gov
2,3-Dihydroxybenzoic acid Higher than 2,6-DHB nih.gov
2,6-Dihydroxybenzoic acid Higher than 3,5-DHB nih.gov
3,5-Dihydroxybenzoic acid Higher than 2,4-DHB nih.gov

In cellular models, hydroxybenzoic acid derivatives can exert antioxidant effects through both direct and indirect mechanisms. nih.gov

Direct Mechanisms: This involves the direct scavenging of free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov The phenolic hydroxyl group can donate a hydrogen atom to a radical, neutralizing it and forming a more stable phenoxyl radical. nih.gov Some derivatives can also chelate transition metal ions like iron (Fe²⁺), which prevents them from catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.gov

Radical Scavenging Assays and Kinetic Studies

Investigation of Antimicrobial and Antifungal Action Mechanisms

The antimicrobial and antifungal properties of hydroxybenzoic acid derivatives are a significant area of non-clinical research. The structure of these molecules, particularly the nature and position of substitutions on the benzene (B151609) ring, plays a critical role in their activity.

Studies on Bacterial and Fungal Growth Inhibition in Vitro

In vitro studies have consistently demonstrated that hydroxybenzoic acid derivatives can inhibit the growth of a range of pathogenic bacteria and fungi. The effectiveness of these compounds is often linked to their molecular structure, including the number and position of hydroxyl groups and their lipophilicity. mdpi.com Research indicates that increasing the length of the alkyl chain on phenolic acid derivatives can enhance their antimicrobial effect, a principle that suggests derivatives like this compound could possess noteworthy activity. nih.gov

Studies on various dihydroxybenzoic acid (DHB) isomers have quantified their minimum inhibitory concentrations (MIC) against several microorganisms. For example, 2,4-DHB and 3,4-DHB have shown potent antimicrobial properties against E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, and the fungus C. albicans at a concentration of 2 mg/mL. mdpi.com 3,5-DHB also demonstrated strong activity, with a slightly higher MIC of 3 mg/mL required for P. aeruginosa. mdpi.com In contrast, 2,3-DHB was found to be the least potent among the tested isomers, with an MIC of 5 mg/mL. mdpi.com The general fungistatic action of these compounds involves the inhibition of mycelial radial growth. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of Dihydroxybenzoic Acid Isomers

CompoundE. coli (mg/mL)P. aeruginosa (mg/mL)S. aureus (mg/mL)B. subtilis (mg/mL)S. enteritidis (mg/mL)C. albicans (mg/mL)Reference
2,4-Dihydroxybenzoic acid222222 mdpi.com
3,4-Dihydroxybenzoic acid222222 mdpi.com
3,5-Dihydroxybenzoic acid232222 mdpi.com
2,3-Dihydroxybenzoic acid555555 mdpi.com

Exploration of Specific Target Pathways in Microorganisms

Research into the mechanisms of action suggests that hydroxybenzoic acids disrupt microbial viability through multiple pathways. One proposed mechanism is the interference with cellular respiration by altering cytochrome pathways, which reduces energy production. researchgate.net These phenolic substances can also induce intracellular acidification, leading to protein aggregation and oxidative stress. researchgate.net

A key area of investigation is the inhibition of biofilm formation, a critical virulence factor for many pathogenic bacteria. Studies focusing on Klebsiella pneumoniae have shown that certain benzoic acid derivatives can effectively inhibit biofilm formation by targeting the adhesin protein MrkD1P, which is crucial for cell attachment. researchgate.net Specifically, 3-hydroxybenzoic acid demonstrated a 97% reduction in biofilm formation, suggesting that it physically restricts the bacteria's ability to attach to surfaces. researchgate.net Furthermore, 4-hydroxybenzoic acid has been identified as a key regulator in the biosynthesis of the heat-stable antifungal factor (HSAF) in Lysobacter enzymogenes, where it enhances the expression of genes required for producing this potent antifungal metabolite. nih.gov

Role in Plant Physiology and Secondary Metabolism (e.g., Plant Stress Responses)

Hydroxybenzoic acids are naturally occurring phenolic compounds that function as secondary metabolites in most plant tissues. rasayanjournal.co.inijsrst.comresearchgate.net They are not typically essential for primary growth and development but play crucial roles in the plant's interaction with its environment, particularly in defense and stress responses. rasayanjournal.co.inmdpi.com Benzoic acid derivatives are synthesized in plants through several metabolic routes, including the shikimate and phenylpropanoid pathways, which operate across different cellular compartments like plastids, the cytosol, and peroxisomes. researchgate.net

These compounds are integral to plant immunity. For instance, benzoic acid and its derivatives can be secreted by plants and exhibit inhibitory effects against various pathogens. oup.com Protocatechuic acid (3,4-DHBA), secreted from tea leaf surfaces, specifically inhibits the germination of the tea anthracnose pathogen. oup.com The accumulation of endogenous phenolic acids is a known plant tolerance mechanism against various abiotic stressors. mdpi.com Increased lignification, which reinforces plant tissues against pathogen entry or limits metal uptake, is often associated with an increase in hydroxybenzoic acids like p-hydroxybenzoic, vanillic, and syringic acids under stress conditions. mdpi.com Furthermore, these acids can be modified through processes like glycosylation, which alters their bioactivity, solubility, and transport properties, allowing the plant to modulate its defense responses. oup.com

Interactions with Biological Macromolecules (e.g., Protein Binding)

The biological effects of this compound and its analogs are fundamentally linked to their ability to interact with biological macromolecules, particularly proteins and enzymes. Molecular docking and in silico studies have become invaluable tools for predicting and analyzing these interactions.

Research has shown that benzoic acid derivatives are putative binders of various enzymes. mdpi.com In one study, several derivatives were modeled binding to the enzymes procathepsin B and procathepsin L. mdpi.com The interactions were characterized by the carboxyl group of the benzoic acid derivative forming a salt bridge and hydrogen bonds with key amino acid residues (such as HisP28, AsnP29, and PheP30 in procathepsin B), while the rest of the molecule settles into a hydrophobic pocket. mdpi.com

Similar computational approaches have been used to evaluate the potential of these compounds against other protein targets. Docking studies against the main protease of SARS-CoV-2 suggested that 2,5-dihydroxybenzoic acid is a potential candidate for inhibition. nih.gov In the context of antimicrobial activity, 3-hydroxybenzoic acid was found to have a strong binding free energy with the Klebsiella pneumoniae adhesin MrkD1P, validating its potential as a biofilm inhibitor. researchgate.net These studies highlight that both hydrogen bonding and hydrophobic interactions are key to the ligand-protein recognition and binding affinity of hydroxybenzoic acid derivatives.

Table 2: Examples of Protein Interactions with Hydroxybenzoic Acid Derivatives from In Silico Studies

Derivative ClassTarget ProteinKey Interactions NotedPotential OutcomeReference
Benzoic acid derivativesProcathepsin B / Procathepsin LSalt bridges and hydrogen bonds via carboxyl group; hydrophobic interactions.Modulation of proteostasis network. mdpi.com
2,5-Dihydroxybenzoic acidSARS-CoV-2 Main ProteasePredicted binding to active site.Potential viral replication inhibition. nih.gov
3-Hydroxybenzoic acidAdhesin MrkD1P (K. pneumoniae)Strong binding free energy.Inhibition of bacterial biofilm formation. researchgate.net

Advanced Material Science and Engineering Applications of Benzoic Acid Derivatives

Development of Novel Polymeric Materials and Resins

Substituted hydroxybenzoic acids are fundamental building blocks in the synthesis of high-performance polymers, particularly aromatic polyesters. The strategic placement of functional groups and substituents on the benzene (B151609) ring directly influences polymerization reactions and the ultimate properties of the resulting materials.

3-Ethyl-5-hydroxybenzoic acid (EHB) is a bifunctional monomer possessing a carboxylic acid group and a hydroxyl group, making it a suitable candidate for step-growth polymerization, specifically polycondensation reactions. In this type of polymerization, the hydroxyl group of one monomer molecule reacts with the carboxylic acid group of another, eliminating a water molecule to form an ester linkage. This process, repeated thousands of times, leads to the formation of a long-chain aromatic polyester.

The presence of the ethyl group at the 3-position and the hydroxyl group at the 5-position provides a specific meta-substitution pattern that influences the polymer chain's geometry. For polymerization, the monomer must be highly purified. The synthesis often involves melt polycondensation, where the monomer is heated above its melting point, sometimes in the presence of a catalyst, to drive the reaction forward by removing the water byproduct. This approach is common for producing thermotropic liquid crystalline polyesters (TLCPs) from similar monomers like p-hydroxybenzoic acid. google.comresearchgate.net

Table 1: Properties of this compound

Property Value
CAS Number 744957-37-7 aobchem.com
Molecular Formula C₉H₁₀O₃ cymitquimica.com
Molecular Weight 166.17 g/mol cymitquimica.com
Functional Groups Carboxylic Acid (-COOH), Hydroxyl (-OH), Ethyl (-CH₂CH₃)

| Potential Polymerization Type | Polycondensation (to form Polyesters) |

The incorporation of this compound as a monomer or co-monomer is anticipated to modify the properties of a polymer in several key ways.

Thermal Stability: The aromatic backbone imparted by the benzoic acid structure inherently provides high thermal resistance.

Solubility and Processability: Unlike the highly regular and rigid polymers formed from para-substituted monomers (e.g., p-hydroxybenzoic acid), the meta-substitution pattern of EHB introduces "kinks" in the polymer chain. This disruption of chain packing can decrease crystallinity, lower the melting point, and improve solubility in organic solvents, thereby enhancing processability. researchgate.net

Mechanical Properties: The rigid aromatic rings contribute to the stiffness and strength of the material.

Dielectric Properties: The introduction of bulky, non-polar side groups like the ethyl substituent can increase the free volume within the polymer matrix and decrease polarization, which may lead to a lower dielectric constant—a desirable property for materials used in high-frequency electronics. bohrium.com The ethyl group's electron-donating nature also subtly alters the electronic environment of the aromatic ring compared to unsubstituted analogues.

Monomer Synthesis for Polymerization

Functional Coatings and Thin Films

While specific applications of this compound in functional coatings are not widely documented, related benzoic acid derivatives are utilized in this field. For instance, certain halogenated benzoic acids serve as intermediates in the synthesis of dyes and pigments for the coatings industry. Furthermore, various carboxylic acids, including benzoic acid, can act as catalysts to accelerate the curing reactions in coating formulations, such as those involving isocyanates and oxazolidines. google.com Given its structure, this compound could potentially be explored for similar roles, either as a building block for coating resins or as an additive to modify coating properties.

Supramolecular Assemblies and Co-Crystals for Enhanced Properties

The formation of co-crystals is a powerful strategy in crystal engineering to modify the physicochemical properties of a solid without altering its covalent structure. Co-crystals are multi-component solids held together by non-covalent interactions, most commonly hydrogen bonds. nih.gov

This compound is an excellent candidate for forming co-crystals due to its robust hydrogen-bonding functional groups:

Carboxylic Acid: This group can form a highly stable and predictable hydrogen-bonded dimer with another carboxylic acid, known as the R²₂(8) supramolecular homosynthon. It can also form heterosynthons by hydrogen bonding with other complementary functional groups, such as amides or pyridines. nih.govrjptonline.org

Hydroxyl Group: The phenolic hydroxyl group is also a strong hydrogen bond donor and can participate in various hydrogen bonding motifs.

Research on related molecules demonstrates this potential. For example, 3,5-dihydroxybenzoic acid and 3-hydroxybenzoic acid are known to form co-crystals with various active pharmaceutical ingredients and other organic molecules. rjptonline.orgresearchgate.net The design of such assemblies relies on understanding the hierarchy of intermolecular interactions. The strong O-H···O and O-H···N hydrogen bonds are typically the most dominant. nih.gov By co-crystallizing this compound with other molecules, it may be possible to engineer materials with enhanced solubility, stability, or specific optical properties.

Table 2: Potential Supramolecular Synthons with this compound

Functional Group on Co-former Potential Hydrogen Bonding Interaction Resulting Supramolecular Synthon
Carboxylic Acid Acid-Acid Homosynthon (Dimer)
Primary/Secondary Amide Acid-Amide Heterosynthon
Pyridine Acid-Pyridine Heterosynthon

Applications in Electronic and Optical Materials

Organic materials with specific electronic properties are crucial for developing next-generation devices. Benzoic acid derivatives are among the many organic compounds investigated for their potential in electronic and optical applications. americanelements.com

Second-order nonlinear optical (NLO) materials are capable of frequency conversion, such as second-harmonic generation (SHG), where incoming laser light is converted to light with double the frequency. This property is essential for applications in telecommunications, optical data storage, and laser technology. researchgate.net A fundamental requirement for a material to exhibit second-order NLO activity is a non-centrosymmetric crystal structure.

Organic molecules designed for NLO applications often feature a π-conjugated system (like a benzene ring) functionalized with both an electron-donating group (EDG) and an electron-withdrawing group (EWG). In this compound:

The hydroxyl (-OH) and ethyl (-C₂H₅) groups act as electron donors.

The carboxylic acid (-COOH) group acts as an electron acceptor.

This intramolecular charge-transfer characteristic is a prerequisite for high molecular hyperpolarizability, a key factor for NLO activity. Research has shown that other substituted hydroxybenzoic acids can be crystallized into non-centrosymmetric space groups, leading to significant SHG efficiency. For instance, a co-crystal of 8-hydroxyquinoline (B1678124) and 5-chloro-2-hydroxybenzoic acid crystallizes in the non-centrosymmetric P2₁2₁2₁ space group and exhibits NLO properties. researchgate.net Similarly, 3,5-diisopropyl-2-hydroxybenzoic acid has been studied as an NLO crystal. bohrium.com Through careful crystal engineering techniques, such as co-crystallization or the use of specific solvents, it may be possible to guide this compound to crystallize in a non-centrosymmetric fashion, unlocking its potential as an NLO material.

Table 3: Comparison with Known NLO Benzoic Acid Derivatives

Compound Key Structural Features Crystal System (if NLO) NLO Property Reference
8-hydroxyquinoline 5-chloro-2-hydroxybenzoic acid (8HQ5C) Co-crystal with electron-rich and electron-poor moieties Orthorhombic (P2₁2₁2₁) Second-Harmonic Generation researchgate.net
3,5-diisopropyl-2-hydroxybenzoic acid (35D2HBA) Bulky alkyl groups influencing crystal packing Not specified Nonlinear Optical Properties bohrium.com

| This compound | Ethyl and hydroxyl donors, carboxyl acceptor | Potential for non-centrosymmetric packing | Potential for NLO activity | |

Environmental Chemistry and Degradation Research

Microbial Degradation Pathways in Environmental Systems

The environmental persistence of substituted benzoic acids is significantly influenced by microbial activity. Certain bacterial strains have demonstrated the ability to utilize alkyl-substituted aromatic compounds as their sole source of carbon and energy. Research on the degradation of related alkylphenols by Pseudomonas species provides insight into the likely metabolic pathways for 3-Ethyl-5-hydroxybenzoic acid.

Studies have shown that bacteria grown on compounds like 3,5-xylenol and 3-ethyl-5-methylphenol (B1664131) can rapidly oxidize them. nih.gov The metabolic sequence typically involves the initial oxidation of the alkylphenol to the corresponding alkyl-substituted 3-hydroxybenzoic acid. nih.gov This intermediate is then further hydroxylated to form an alkyl-substituted gentisic acid (2,5-dihydroxybenzoic acid). nih.gov Following this step, the aromatic ring is cleaved by a gentisate dioxygenase, leading to intermediates that can enter central metabolic pathways like the Krebs cycle.

For this compound, a plausible microbial degradation pathway would proceed through similar steps. The initial step would likely be a hydroxylation reaction, catalyzed by a monooxygenase, to form an ethyl-dihydroxybenzoic acid intermediate. This is consistent with the established mechanisms for the aerobic degradation of aromatic compounds, which often converge on central intermediates like protocatechuate or catechol before ring fission. d-nb.info

A proposed microbial degradation pathway for this compound is detailed in the table below.

StepReactionEnzyme Class (Probable)Intermediate/Product
1 Hydroxylation of this compoundHydroxylase / Monooxygenase3-Ethyl-2,5-dihydroxybenzoic acid or 3-Ethyl-4,5-dihydroxybenzoic acid
2 Aromatic Ring CleavageDioxygenaseRing-fission products (e.g., muconic acid derivatives)
3 Further MetabolismVariousIntermediates of central metabolism (e.g., pyruvate, acetyl-CoA)

Advanced Oxidation Processes (AOPs) for Environmental Abatement

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to degrade recalcitrant organic pollutants. nih.gov These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing a wide range of organic compounds into carbon dioxide, water, and inorganic ions. nih.govkirj.ee AOPs are considered effective alternatives for the removal of contaminants that are resistant to conventional biological or chemical treatments. core.ac.uk Key AOPs applicable to the degradation of aromatic compounds like this compound include photo-oxidation, radiolytic degradation, ozonation, and Fenton-like processes. kirj.eeresearchgate.net

Photo-Oxidation: Photo-oxidation processes, particularly the UV/H₂O₂ system, are effective for degrading aromatic carboxylic acids. In this process, the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation generates hydroxyl radicals (•OH), which are the primary species responsible for pollutant oxidation. vu.edu.auresearchgate.net

Studies on the degradation of 3,5-dihydroxybenzoic acid (3,5-DHBA), a structurally similar compound, demonstrate the efficacy of UV/H₂O₂. mdpi.com The degradation rate is highly dependent on the initial concentration of H₂O₂. At environmentally relevant concentrations (e.g., 10⁻⁴ M H₂O₂), the complete degradation of chromophoric compounds took 24 hours. mdpi.com However, increasing the H₂O₂ concentration by an order of magnitude (to 10⁻³ M) resulted in nearly complete oxidation within 4 hours, indicating that the availability of hydroxyl radicals is a rate-limiting factor. mdpi.com The degradation proceeds through the formation of hydroxylated intermediates, followed by aromatic ring opening and eventual mineralization. researchgate.net

Radiolytic Degradation: Radiolytic degradation, using sources such as Cobalt-60 gamma radiation, is another AOP that can effectively decompose hazardous organic pollutants in aqueous solutions. icm.edu.pl The radiolysis of water generates a mixture of highly reactive species, including hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (H•), as shown in the table below. icm.edu.pl

Reactive SpeciesDescription
•OH A powerful, non-selective oxidizing agent that reacts rapidly with most organic compounds.
e⁻aq A potent reducing agent that can participate in degradation through reductive pathways.
H• A reducing radical that can also contribute to the degradation process.

These species attack the target pollutant, leading to its decomposition. Research on the radiolytic degradation of other phenolic compounds has shown that the process can lead to complete mineralization. icm.edu.pl The efficiency of degradation is often quantified by the G-value, which represents the number of moles of a substance transformed per joule of energy absorbed. This value is typically dependent on the initial pollutant concentration and the applied radiation dose. icm.edu.pl Monitoring the byproducts is crucial, as radiolytic degradation can sometimes form intermediates that are more toxic than the parent compound before they are fully mineralized. icm.edu.pl

Ozonation: Ozonation is a versatile AOP that can degrade organic pollutants through two primary mechanisms: direct reaction with molecular ozone (O₃) or indirect reaction with hydroxyl radicals generated from ozone decomposition, a pathway that is favored at higher pH values. kirj.ee The efficiency of ozonation can be significantly improved by using catalysts, a process known as catalytic ozonation.

For instance, studies on the degradation of p-hydroxybenzoic acid (p-HBA) found that while ozonation alone could completely degrade the compound in 20 minutes, the addition of a Fe₃O₄/multi-walled carbon nanotube (Fe₃O₄/MWCNT) catalyst reduced the required time to 10 minutes. bioline.org.br Catalysts enhance the decomposition of ozone to form more hydroxyl radicals, thereby accelerating the degradation and mineralization of the target compound. bioline.org.brrsc.org

Table: Comparison of Ozonation Processes for p-HBA Degradation bioline.org.br

Process Time for 100% p-HBA Removal
O₃ alone 20 min

A comparative study on the degradation of 3,5-dihydroxybenzoic acid (3,5-DHBA) in rainwater compared the UV/H₂O₂ process with a UV/Fenton-like process (using Fe³⁺). mdpi.com At equivalent, environmentally relevant concentrations of H₂O₂ (10⁻⁴ M), the UV/Fenton-like process was significantly faster, achieving complete degradation of chromophoric compounds in 4 hours compared to 24 hours for the UV/H₂O₂ system. mdpi.com This highlights the catalytic efficiency of iron in promoting the generation of hydroxyl radicals from hydrogen peroxide. The enhanced performance of the Fenton-like process makes it a highly effective method for the rapid abatement of hydroxybenzoic acids in water. mdpi.com

Table: Degradation Time for 3,5-DHBA by Different AOPs mdpi.com

Process Oxidant Concentration Time for Complete Degradation
UV/H₂O₂ 10⁻⁴ M H₂O₂ 24 hours
UV/Fenton-like (Fe³⁺) 10⁻⁴ M H₂O₂ 4 hours

Photo-Oxidation and Radiolytic Degradation Studies

Environmental Fate and Transformation Mechanisms in Aquatic and Soil Matrices

The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes that dictate its transport, transformation, and persistence in aquatic and soil systems. whiterose.ac.ukresearchgate.net Key mechanisms include biodegradation, photodegradation, hydrolysis, and sorption. whiterose.ac.uk The relative importance of each process depends on the specific environmental conditions of the matrix.

ProcessAquatic MatricesSoil Matrices
Biodegradation A primary removal mechanism mediated by aquatic microorganisms. oup.comThe dominant degradation pathway, carried out by diverse soil microflora. whiterose.ac.uk
Photodegradation Significant for surface waters exposed to sunlight. Can be direct or sensitized by dissolved organic matter. gdut.edu.cncopernicus.orgGenerally limited to the soil surface; less significant in deeper soil layers.
Hydrolysis Potentially relevant depending on the stability of the carboxylic acid group under varying pH conditions.Can occur, but rates are influenced by soil pH and moisture content.
Sorption Sorption to suspended particulate matter can occur, affecting bioavailability and transport.A key process controlling mobility. Sorption to organic matter and clay minerals reduces leaching and bioavailability. frontiersin.org

In Aquatic Matrices: In aquatic environments such as rivers and lakes, this compound is subject to degradation by natural microbial populations. oup.com Photodegradation is also a potentially significant transformation pathway in sunlit surface waters. gdut.edu.cn This can occur through direct photolysis, where the molecule absorbs UV radiation and is transformed, or indirect photolysis, which is mediated by photosensitizing agents naturally present in the water, such as humic and fulvic acids. copernicus.org These dissolved organic substances can absorb sunlight and produce reactive oxygen species that in turn degrade the compound. The compound's distribution between the water column and sediment will be influenced by its tendency to sorb to suspended solids. researchgate.net

In Soil Matrices: In terrestrial environments, the fate of this compound is primarily controlled by microbial degradation and sorption. whiterose.ac.uk Soil microorganisms are highly effective at metabolizing aromatic compounds. nih.gov However, the bioavailability of the compound for microbial uptake is heavily influenced by sorption processes. As an acidic compound, its sorption to soil particles is pH-dependent. At typical soil pH values, it will exist predominantly in its anionic (deprotonated) form, which generally has lower sorption to negatively charged soil components like organic matter and clays (B1170129) compared to its neutral form. Nonetheless, sorption can still occur, reducing the compound's mobility in soil porewater and its potential to leach into groundwater. frontiersin.orgresearchgate.net The persistence of the compound in soil will therefore be a balance between its rate of microbial degradation and the extent of its sorption to the soil matrix. researchgate.net

Emerging Research Frontiers and Future Directions for 3 Ethyl 5 Hydroxybenzoic Acid Studies

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and materials research by enabling rapid prediction of molecular properties and accelerating the discovery of new compounds. tandfonline.comacs.org For 3-Ethyl-5-hydroxybenzoic acid, these computational tools offer a pathway to explore its potential without exhaustive, time-consuming laboratory experiments.

Researchers are increasingly using ML algorithms to predict chemical properties and reaction behaviors. bohrium.com Quantitative Structure-Activity Relationship (QSAR) models, for instance, are mathematical models that correlate the chemical structure of a substance with a specific activity, such as antioxidant capacity or toxicity. nih.govnih.govijsmr.in For phenolic compounds like this compound, QSAR models can be developed using calculated molecular descriptors to estimate properties like redox potentials or antioxidant activity. nih.gov Recent studies demonstrate the power of ML, including artificial neural networks (ANN), to predict properties like the Hammett constants for diverse sets of benzoic acid derivatives with high accuracy, using quantum chemical and structural descriptors. bohrium.comrsc.org This approach could be applied to this compound to predict its reactivity and guide its use in synthesis. rsc.org

The development of predictive models relies on various computed molecular descriptors. For a compound like this compound, these would include quantum chemical descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, as well as steric and electronic properties derived from its structure. ijsmr.inrsc.org

Table 1: Potential AI/ML Applications for this compound

AI/ML ApplicationDescriptionPotential Insights for this compoundSupporting Research Context
QSAR Modeling Develops models to predict biological activity or other properties based on chemical structure.Prediction of antioxidant potential, antibacterial activity, or cytotoxicity based on its phenolic and benzoic acid structure. nih.govijsmr.infrontiersin.orgStudies on phenols and polyphenols have successfully used QSAR to model antioxidant and antibacterial properties. nih.govfrontiersin.org
Property Prediction Uses ML algorithms to forecast physicochemical properties like solubility, toxicity, and reaction constants.Estimation of Hammett constants to understand electronic effects of the ethyl and hydroxyl groups on reactivity. rsc.orgchemrxiv.orgacs.orgML models have achieved high accuracy (R² > 0.9) in predicting Hammett constants for a wide range of benzoic acid derivatives. bohrium.comrsc.org
Retrosynthesis Prediction Employs deep neural networks trained on vast reaction databases to propose synthetic routes to a target molecule.Identification of novel, efficient, or more sustainable pathways for the synthesis of the compound. tandfonline.comDeep neural networks have demonstrated high accuracy in retrosynthetic analysis, often outperforming traditional methods. tandfonline.com

The primary challenge for applying AI in this context is the dependency on high-quality experimental data for training and validation. tandfonline.com However, as computational methods advance and more data becomes available, the ability to accurately predict the behavior of specific molecules like this compound will undoubtedly improve.

High-Throughput Screening Methodologies for Novel Reactivity or Biological Interactions

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands or even millions of compounds from chemical libraries to identify new biological activities or reaction outcomes. nih.govnews-medical.netnih.gov This technology offers a powerful approach to uncover previously unknown functions of this compound.

HTS can be applied in two main ways:

Biological Screening: Small molecule libraries containing compounds like this compound can be screened against a wide array of biological targets, such as enzymes, receptors, or whole cells. vipergen.com This can be done in a target-based approach, testing for inhibition of a specific enzyme, or through phenotypic screening, which looks for a desired change in a cell's behavior without a preconceived target. vipergen.com

Reaction Discovery: HTS can also be used to discover entirely new chemical reactions. illinois.edunumberanalytics.com By systematically varying reactants, catalysts, and conditions in multi-well plates, researchers can identify unexpected and novel transformations. illinois.edu this compound could be used as a substrate in such screens to discover new reactivity patterns.

The process involves miniaturized assays, automation, and sensitive detection methods, most commonly based on fluorescence or luminescence. numberanalytics.commdpi.com Label-free techniques like SAMDI (Self-Assembled Monolayers with Mass Spectrometry) are also emerging, offering high throughput without the potential for interference from reporter labels. acs.org

Table 2: HTS Methodologies and Potential Applications

HTS MethodologyDetection MethodPotential Application for this compoundKey Advantage
Cell-Based Assays Fluorescence, LuminescenceScreening for effects on cellular pathways, identifying potential therapeutic uses (e.g., anti-inflammatory, anticancer). mdpi.comnih.govProvides insights into biological activity in a more complex, physiological context. mdpi.com
Biochemical Assays Fluorescence, AbsorbanceScreening for inhibition or activation of specific enzymes (e.g., kinases, oxidoreductases). Highly specific and allows for direct measurement of interaction with a molecular target.
Reaction Discovery Screening Mass Spectrometry (LC/MS), ELSDIdentifying new chemical transformations where the compound acts as a novel building block or catalyst. illinois.eduIncreases the likelihood of discovering unexpected and novel reactivity. numberanalytics.com
SAMDI-MS Mass SpectrometryLabel-free screening against biochemical targets, reducing false positives from fluorescent labels. acs.orgHigh speed (over 100,000 compounds per day) and reduced interference. acs.org

The main advantage of HTS is its ability to explore a vast chemical and biological space quickly, accelerating the discovery of lead compounds or novel reactions. nih.govnews-medical.net

Development of Sustainable and Economically Viable Production Methods

The chemical industry is increasingly shifting towards "green chemistry," which prioritizes the use of renewable resources and environmentally friendly processes. iarjset.com The production of aromatic compounds, traditionally derived from fossil fuels like benzene (B151609), toluene, and xylene, is a key area for this transition. nih.govmsu.edu Developing sustainable routes to this compound is a crucial future direction.

Potential sustainable approaches include:

Biocatalysis: Using engineered microorganisms or isolated enzymes to produce aromatic compounds from renewable feedstocks like glucose. nih.gov This approach avoids the use of carcinogenic starting materials and toxic intermediates. msu.edu For instance, research has demonstrated the synthesis of p-hydroxybenzoic acid from glucose via engineered microbes. nih.govmsu.edu Similar pathways could be engineered for other substituted benzoic acids. Multi-enzyme cascade reactions, which mimic natural metabolic pathways, offer advantages like reduced byproducts and milder reaction conditions. mdpi.comrsc.org

Lignin (B12514952) Valorization: Lignin, a major component of plant biomass, is a rich, renewable source of aromatic platform chemicals. rsc.org Oxidative depolymerization of lignin can yield benzoic acid derivatives like vanillic acid and syringic acid, which can serve as starting materials for further chemical synthesis. rsc.org

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. chemmethod.com Studies on the synthesis of 4-hydroxybenzoic acid hydrazide derivatives have shown that microwave irradiation is a faster and higher-yielding method than traditional refluxing. chemmethod.com

Table 3: Comparison of Production Routes for Benzoic Acid Derivatives

Production MethodStarting MaterialsKey AdvantagesKey Challenges
Traditional Chemical Synthesis Fossil fuels (e.g., Benzene, Toluene) msu.eduEstablished technology, high throughput.Relies on non-renewable resources, often uses toxic reagents and harsh conditions. msu.edu
Microbial Biosynthesis Renewable feedstocks (e.g., Glucose) nih.govSustainable, uses mild conditions, avoids toxic chemicals. nih.govrsc.orgDirecting metabolic flow can be complex; achieving high yields and purity requires significant engineering. nih.gov
Lignin-Based Synthesis Lignin (from biomass) rsc.orgUtilizes an abundant, renewable waste stream; creates value from biomass. rsc.orgLignin's complex structure makes selective depolymerization difficult; product streams are often heterogeneous.
Enzymatic Cascades Bio-based aldehydes or amino acids mdpi.comresearchgate.netHigh selectivity, fewer byproducts, can be performed in aqueous systems. mdpi.comrsc.orgEnzyme stability and cofactor regeneration can be limiting factors. mdpi.com

Future research will focus on optimizing these green routes to make them economically competitive with traditional petrochemical processes.

Exploration of New Application Domains Based on Unique Structural Features

The structure of this compound—containing a carboxylic acid, a hydroxyl group, and an ethyl group on an aromatic ring—makes it a versatile building block for advanced materials. The hydroxyl and carboxyl groups are particularly suited for forming hydrogen bonds and participating in polymerization reactions.

Liquid Crystals: Benzoic acid derivatives are widely used in the formation of liquid crystals (LCs) due to their ability to self-assemble into ordered structures through intermolecular hydrogen bonding. nih.gov These materials are critical for display technologies. ceon.rs The specific substitution pattern and the presence of the ethyl group on this compound could influence the stability and properties of the resulting mesophases. Research on other alkyl-substituted benzoic acids has shown that the length and position of the alkyl chain significantly impact the thermal and optical properties of the LC material. nih.govceon.rs Adding achiral benzoic acid derivatives to cholesteric liquid crystal mixtures has been shown to tune the chiral pitch and broaden the temperature range of the blue phase, a technologically important LC phase. tandfonline.com

Polymers and Nanoporous Materials: The bifunctional nature of the molecule (carboxyl and hydroxyl groups) makes it an ideal monomer for creating polyesters and other polymers. Polymerization of self-organized liquid-crystalline monomers can create highly ordered materials with unique electronic and optical properties. acs.org Furthermore, by using template molecules during polymerization in a smectic liquid crystal phase, it is possible to create nanoporous polymers. acs.org These materials have potential applications in molecular recognition, separation, and catalysis. acs.org The ethyl group could provide tailored solubility or spacing within the polymer structure.

Table 4: Potential Applications Based on Structural Features

Structural FeaturePotential Application DomainRationale
-COOH and -OH groups Liquid CrystalsThe ability to form strong hydrogen-bonded dimers is crucial for the self-assembly required for liquid crystal phases. nih.govtandfonline.com
-COOH and -OH groups Polyesters / Functional PolymersThese groups can readily undergo esterification to form polymer chains.
Aromatic Ring with Ethyl Group Advanced MaterialsThe rigid aromatic core is a common feature in functional materials, while the ethyl group can be used to fine-tune properties like solubility, packing, and processability.
Overall Structure Nanoporous MaterialsCan act as a polymerizable monomer that, when combined with template molecules in a liquid crystal phase, can form polymers with defined nanospaces. acs.org

Interdisciplinary Research Bridging Chemical Synthesis, Computational Science, and Advanced Materials

The most significant breakthroughs in materials science emerge from the synergy between different scientific disciplines. irb.hrucsb.edu The future of research on this compound lies in an integrated approach that combines chemical synthesis, computational modeling, and materials characterization. tuni.fimpie.de

This interdisciplinary workflow can be envisioned as a cycle:

Computational Design: Computational science and AI are used to predict the properties of new materials derived from this compound. osti.govresearchgate.net For example, DFT calculations can predict the stability of liquid crystal phases, and ML models can suggest derivatives with desired electronic properties. nih.govrsc.org

Chemical Synthesis: Chemists then synthesize the most promising candidate molecules and materials identified through computational screening. ucsb.edu This includes developing efficient and sustainable synthetic routes.

Advanced Characterization & Testing: The newly synthesized materials are thoroughly characterized to validate the computational predictions and test their performance in target applications (e.g., as liquid crystals, polymer films, or electronic devices). ucsb.edutuni.fi

Data Integration and Model Refinement: The experimental data is fed back into the computational models, improving their accuracy and predictive power for the next cycle of design and discovery. osti.gov

This integrated approach accelerates the discovery of new functional materials by focusing laboratory efforts on the most promising candidates. mpie.de Research centers and academic departments are increasingly organizing around such interdisciplinary themes, bringing together experts in synthesis, computation, and materials science to tackle complex challenges in areas like energy, biomedical devices, and green chemistry. irb.hrucsb.eduskoltech.ru

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-5-hydroxybenzoic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound can be approached via alkylation or esterification of hydroxybenzoic acid derivatives. For example, ethylation at the 3-position may involve Friedel-Crafts alkylation using ethyl chloride under acidic conditions, while protecting the 5-hydroxy group with a benzyl or acetyl group to prevent side reactions . Systematic optimization includes:

  • Catalyst screening : Lewis acids (e.g., AlCl₃) for alkylation efficiency.
  • Temperature control : 80–100°C to balance reaction rate and decomposition risks.
  • Protecting group stability : Use benzyl ethers (removable via hydrogenolysis) for hydroxyl protection .
  • Yield monitoring : HPLC or TLC to track intermediate purity .

Q. How can researchers validate the purity of this compound using analytical techniques?

Methodological Answer: Purity validation requires a combination of techniques:

  • HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against commercial standards (if available) .
  • NMR spectroscopy : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., ethyl CH₂ at δ 1.2–1.4 ppm, aromatic protons at δ 6.5–7.5 ppm). Cross-reference with NIST spectral databases for hydroxybenzoic acid analogs .
  • Mass spectrometry : Confirm molecular ion [M-H]⁻ at m/z 195.1 (calculated for C₉H₁₀O₃) and fragment patterns .

Q. What are the critical stability considerations for storing this compound in laboratory settings?

Methodological Answer:

  • Light sensitivity : Store in amber glass vials to prevent photodegradation of the phenolic hydroxyl group .
  • Temperature : Maintain at 2–8°C for long-term storage; avoid freeze-thaw cycles to prevent crystallization-induced degradation.
  • Humidity control : Use desiccants in sealed containers to mitigate hydrolysis of the ethyl group .

Advanced Research Questions

Q. What methodological approaches resolve contradictory data in the biological activity studies of this compound derivatives?

Methodological Answer: Contradictions in bioactivity data (e.g., inconsistent enzyme inhibition results) require:

  • Dose-response reevaluation : Conduct IC₅₀ assays across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Assay standardization : Use positive controls (e.g., aspirin for cyclooxygenase inhibition) to normalize inter-lab variability .
  • Metabolite profiling : LC-MS to detect degradation products or active metabolites that may confound results .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Transition state modeling : Simulate reaction pathways (e.g., esterification with methanol) using software like Gaussian or ORCA to identify energy barriers .
  • Solvent effects : COSMO-RS simulations to assess solvent polarity impacts on reaction yields .

Q. What experimental strategies elucidate the compound’s interaction with enzymes like cyclooxygenase?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize the enzyme on a sensor chip and measure binding kinetics (ka/kd) of this compound .
  • Competitive inhibition assays : Co-incubate with a fluorescent substrate (e.g., arachidonic acid derivative) and monitor fluorescence quenching .
  • X-ray crystallography : Co-crystallize the enzyme-inhibitor complex to resolve binding interactions at the active site (requires high-purity compound) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, pKa)?

Methodological Answer:

  • Reproducibility protocols : Standardize pH (use buffered solutions) and temperature (25°C) for solubility measurements .
  • Ionic strength adjustment : Account for counterion effects (e.g., sodium vs. free acid forms) using techniques like shake-flask solubility tests .
  • pKa determination : Use potentiometric titration with a glass electrode, validated against computational predictions (e.g., ACD/Labs) .

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